molecular formula C13H8F3NO3 B13934115 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid

6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid

Cat. No.: B13934115
M. Wt: 283.20 g/mol
InChI Key: URYUHPZFLAIDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the trifluoromethylation of 4-iodobenzene followed by further functionalization to introduce the pyridine and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various functional compounds .

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

6-[4-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-4-10(5-3-9)20-11-6-1-8(7-17-11)12(18)19/h1-7H,(H,18,19)

InChI Key

URYUHPZFLAIDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.